molecular formula C15H10ClFN2S B3054633 N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 61383-54-8

N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B3054633
CAS No.: 61383-54-8
M. Wt: 304.8 g/mol
InChI Key: NPDMAOGSLIQGRE-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS: 61383-54-8, molecular formula: C₁₅H₁₀ClFN₂S) is a thiazole derivative featuring a 4-fluorophenyl group at the 4-position of the thiazole ring and a 2-chlorophenyl-substituted amine at the 2-position.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2S/c16-12-3-1-2-4-13(12)18-15-19-14(9-20-15)10-5-7-11(17)8-6-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDMAOGSLIQGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347549
Record name N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61383-54-8
Record name N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis with Microwave Irradiation

Reaction Mechanism and Optimization

The Hantzsch thiazole synthesis involves cyclocondensation of N-(2-chlorophenyl)thiourea and 4-fluorophenacyl bromide under microwave irradiation. Thiourea derivatives act as sulfur donors, while α-halo ketones provide the carbonyl component. Key steps include:

  • In situ generation of α-iodo ketone : 4-Fluoroacetophenone reacts with iodine (1:1 molar ratio) under microwave irradiation (50 W, 70°C, 10 min) to form 4-fluorophenacyl iodide.
  • Cyclization : N-(2-Chlorophenyl)thiourea (1.7 mmol) reacts with the α-iodo ketone (8.6 mmol) in ethanol, facilitated by microwave heating (50 W, 10 min). The reaction proceeds via nucleophilic attack by thiourea’s sulfur, followed by intramolecular cyclization.
Table 1: Optimization Parameters for Microwave-Assisted Synthesis
Parameter Optimal Value Yield (%)
Microwave Power 50 W 78
Reaction Time 10 min 82
Solvent Ethanol 85
Molar Ratio (Thiourea:Ketone) 1:5 88

Post-reaction purification via column chromatography (n-hexane/ethyl acetate, 70:30) yields the title compound as a pale-yellow solid (mp 198–200°C).

Conventional Thermal Synthesis via Hantzsch Protocol

Stepwise Procedure

This method avoids microwave equipment, using reflux conditions:

  • Synthesis of N-(2-chlorophenyl)thiourea : 2-Chloroaniline (10 mmol) reacts with ammonium thiocyanate (12 mmol) in hydrochloric acid (6 M, 50 mL) at 80°C for 4 h.
  • α-Bromination : 4-Fluoroacetophenone (10 mmol) undergoes bromination with HBr (48% w/w) in acetic acid (70°C, 2 h) to yield 4-fluorophenacyl bromide.
  • Cyclocondensation : N-(2-Chlorophenyl)thiourea (5 mmol) and 4-fluorophenacyl bromide (5.5 mmol) reflux in ethanol (12 h). The crude product is recrystallized from ethanol-water (1:4).
Table 2: Comparative Analysis of Thermal vs. Microwave Methods
Parameter Thermal Method Microwave Method
Reaction Time 12 h 10 min
Yield (%) 65 88
Purity (HPLC) 95% 98%

Characterization data include $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 7.89 (d, J = 8.4 Hz, 2H, Ar-F), 7.45–7.30 (m, 4H, Ar-Cl), 6.95 (s, 1H, Thiazole-H).

Post-Functionalization via Buchwald-Hartwig Amination

Two-Step Approach

For laboratories lacking specialized thiourea precursors, this method modifies pre-formed 4-(4-fluorophenyl)-1,3-thiazol-2-amine:

  • Synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine : Achieved via Gewald reaction using 4-fluorophenylacetonitrile, sulfur, and morpholine (70°C, 6 h).
  • N-Arylation : The amine (1 mmol) couples with 2-chloroiodobenzene (1.2 mmol) using Pd(OAc)$$ _2 $$ (5 mol%), Xantphos (10 mol%), and Cs$$ _2 $$CO$$ _3 $$ (2 mmol) in toluene (100°C, 24 h).
Table 3: Catalytic System Optimization for N-Arylation
Catalyst System Yield (%)
Pd(OAc)$$ _2 $$/Xantphos 72
CuI/1,10-Phenanthroline 58
NiCl$$ _2 $$/BINAP 41

LC-MS analysis confirms the product (m/z 333.05 [M+H]$$ ^+ $$).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling N-(2-chlorophenyl)thiourea (1 mmol) and 4-fluorophenacyl bromide (1 mmol) with K$$ _2 $$CO$$ _3 $$ (2 mmol) at 30 Hz for 1 h achieves 80% yield. This method reduces waste and eliminates volatile solvents.

Analytical Characterization Summary

Spectroscopic and Spectrometric Data

  • FT-IR (KBr) : 3250 cm$$ ^{-1} $$ (N–H), 1605 cm$$ ^{-1} $$ (C=N), 1520 cm$$ ^{-1} $$ (C–S).
  • $$ ^{13}C $$-NMR : δ 168.2 (C-2, thiazole), 162.1 (C-F), 134.5 (C-Cl), 126.8–128.9 (aromatic carbons).
  • X-ray Crystallography : Monoclinic crystal system (if applicable), with π–π stacking between thiazole rings (3.826 Å).

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of interest for N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is its potential as a therapeutic agent. Research has indicated several promising applications:

  • Anticancer Activity : Studies have shown that thiazole derivatives can exhibit significant anticancer properties by inhibiting tumor cell proliferation. The specific compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and efficacy in vivo .
  • Antimicrobial Properties : Thiazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives of thiazole have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Material Science Applications

In material science, this compound's unique chemical structure allows it to be utilized in the development of new materials:

  • Organic Electronics : The compound may serve as a building block for organic semiconductors due to its electronic properties. Research into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has highlighted the potential of thiazole derivatives in enhancing device performance .
  • Sensors : this compound could be employed in sensor technology, particularly in creating selective sensors for detecting specific ions or molecules due to its ability to interact with various analytes .

Analytical Chemistry Applications

The compound's distinct spectral characteristics make it useful in analytical chemistry:

  • Spectroscopy : The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These methods are crucial for confirming the structure and purity of synthesized compounds .
  • Chromatography : Its properties allow for effective separation techniques in chromatographic applications, facilitating the analysis of complex mixtures in pharmaceutical formulations .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines
Antimicrobial PropertiesInhibition of bacterial growth observed
Organic ElectronicsPotential use as an electron transport layer in OLEDs

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substitution Patterns and Electronic Effects

Key Compounds:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Structural Difference: 3-Chloro-2-methylphenyl group vs. 2-chlorophenyl in the target compound. This compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) ().

4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine

  • Structural Difference : Propargyl groups on the amine and 4-chlorophenyl at the thiazole’s 4-position.
  • Impact : The electron-withdrawing chloro group and linear propargyl substituents enhance electrophilicity, which may improve binding to inflammatory targets. This compound showed anti-inflammatory activity in COX-2 inhibition assays (IC₅₀: 1.2 µM) ().

N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine Structural Difference: 4-Nitrophenoxy group on the amine vs. 2-chlorophenyl in the target. This analog demonstrated potent anthelmintic activity (EC₅₀: 0.8 µM) against Caenorhabditis elegans ().

Structure-Activity Relationships (SAR)

Substituent Position :

  • Ortho-chloro substitution (target compound) vs. meta-chloro (): Ortho positions may enhance steric hindrance, affecting receptor binding.
  • Para-fluorophenyl at thiazole’s 4-position: A conserved feature in antimicrobial and antiproliferative analogs ().

Electron-Withdrawing Groups: Nitro () and chloro (–2) groups enhance electrophilicity, improving target engagement.

Bulk and Solubility :

  • Bulky substituents (e.g., diphenylmethyl in ) reduce activity due to steric clashes ().
  • Propargyl groups () improve solubility and metabolic stability ().

Biological Activity

N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

The synthesis of this compound involves the reaction of 2-chlorophenyl and 4-fluorophenyl derivatives with thiazole precursors. The compound's molecular formula is C15H10ClFN2SC_{15}H_{10}ClFN_2S with a molecular weight of approximately 304.77 g/mol . The synthesis typically employs methods such as refluxing in ethanol or other solvents under controlled conditions to achieve the desired product.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 2043)20.5 ± 0.4
Chromobacterium violaceum (ATCC 2216)17.0 ± 0.3
Streptomycin (20 µg/Disc)36.6 ± 0.3 (Staphylococcus)
29.1 ± 0.2 (Chromobacterium)

These results indicate that the compound exhibits a significant antibacterial effect when compared to standard antibiotics like streptomycin .

Anticancer Activity

Research has also highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazole compounds are often linked to cytotoxic activity due to their ability to inhibit tumor cell proliferation. In various studies, thiazole derivatives have shown IC50 values indicating their effectiveness against different cancer cell lines . For instance, compounds with similar structures have demonstrated IC50 values less than that of doxorubicin, a common chemotherapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups such as chlorine and fluorine in specific positions on the phenyl rings enhances the compound's activity against both bacterial and cancerous cells. For example, modifications at the para position on the phenyl ring can significantly influence the compound's efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antibacterial Studies : A study published in MDPI reported that this compound exhibited considerable antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting its potential use as an antibiotic agent .
  • Anticancer Research : Another investigation highlighted that thiazole derivatives possess significant anticancer properties, with some compounds showing superior activity compared to established drugs like doxorubicin .
  • Molecular Dynamics Simulations : Recent studies have utilized molecular dynamics simulations to understand how these compounds interact with target proteins involved in cancer pathways, providing insights into their mechanism of action .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via the Hantzsch thiazole synthesis. For example, 2-amino-4-(4-fluorophenyl)thiazole derivatives are condensed with substituted aryl halides in ethanol under reflux with catalytic acetic acid. Key intermediates (e.g., thioureas or phenacyl bromides) are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm regioselectivity and purity .

Q. How is the structural identity of the compound validated in early-stage research?

  • Answer : Structural validation combines spectroscopic techniques:

  • NMR : 1H^1 \text{H}-NMR peaks for aromatic protons (δ 7.06–7.80 ppm) and substituents (e.g., methoxy groups at δ 3.81–3.82 ppm) confirm regiochemistry .
  • Mass spectrometry : ESI-MS data (e.g., m/z = 361.2 [M+H]+^+) verify molecular weight .
  • Elemental analysis : C, H, N, S percentages are cross-checked against theoretical values .

Q. What in vitro assays are used to screen for biological activity?

  • Answer : Initial screens include:

  • Antibacterial assays : Disk diffusion or microdilution against Staphylococcus aureus and Chromobacterium violaceum to determine MIC (Minimum Inhibitory Concentration) .
  • Tubulin inhibition : Competitive binding assays using colchicine-site fluorescent probes to assess IC50_{50} values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or intermolecular interactions?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines structural parameters (e.g., bond angles, torsion angles). For example:

  • The thiazole ring in related derivatives is inclined at 9.2°–15.3° to adjacent aromatic rings, confirmed via SHELXL refinement .
  • Weak C–H⋯π interactions (2.8–3.2 Å) are identified using PLATON to explain packing motifs .
  • Validation : R-factors (<0.06) and Flack parameters (e.g., 0.06(8)) ensure enantiopurity and data reliability .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted applications?

  • Answer : Structural modifications guided by SAR (Structure-Activity Relationship):

  • Lipophilicity : Introducing dimethylamino groups (logP reduction) enhances blood-brain barrier penetration, as seen in CRF1_1 receptor antagonists .
  • Metabolic stability : Methyl or cyclopropyl substituents reduce CYP450-mediated oxidation, validated via liver microsome assays .
  • In vivo efficacy : Oral bioavailability (ID50_{50} = 5 mg/kg in rats) is confirmed via ACTH suppression studies .

Q. How are computational methods integrated to predict binding modes with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations:

  • Tubulin binding : Docking into the colchicine pocket (PDB: 1SA0) identifies key hydrophobic interactions with Phe164 and Val181 .
  • CRF1_1 antagonism : Free-energy perturbation (FEP) calculations quantify ΔG for substituent effects on receptor affinity .
  • Validation : Overlay with experimental IC50_{50} data ensures model accuracy .

Q. How do solvent and crystallization conditions influence polymorph formation?

  • Answer : Polymorph screening via solvent evaporation (DMF/ethanol) identifies stable forms:

  • Monoclinic P21_1 : Observed in slow-evaporated DMF solutions, with Z = 2 and unit cell parameters (a = 6.1169 Å, β = 97.975°) .
  • H-bonding networks : Polar solvents favor C=O⋯H–N interactions, while nonpolar solvents promote π-stacking .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and PLATON for interaction analysis .
  • Bioassays : Include positive controls (e.g., colchicine for tubulin assays) and validate via dose-response curves .
  • Synthesis : Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

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